4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid
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Overview
Description
4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid is an organic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of two methoxy groups and an amide group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxylation: Introduction of methoxy groups at the 4 and 5 positions of the benzoic acid ring.
The reaction conditions often involve the use of methanol as a solvent and a catalyst such as sulfuric acid for the methoxylation step. The amidation step may require the use of reagents like thionyl chloride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,5-dimethoxy-2-(2-methylpropanamido)benzaldehyde or this compound.
Reduction: Formation of 4,5-dimethoxy-2-(2-methylpropylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-(2-methylpropanamido)benzaldehyde
- 4,5-Dimethoxy-2-(2-methylpropylamino)benzoic acid
- 4,5-Dimethoxybenzoic acid
Uniqueness
4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid is unique due to the presence of both methoxy and amide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzoic acid ring differentiates it from other similar compounds, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-7(2)12(15)14-9-6-11(19-4)10(18-3)5-8(9)13(16)17/h5-7H,1-4H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJBWYQSZGWPQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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